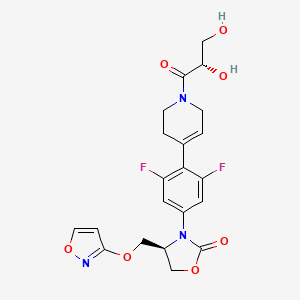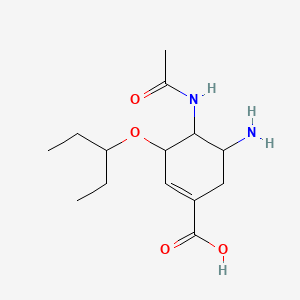![molecular formula C14H25N3O4S B11932963 (3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alitame anhydrous: is a high-intensity sweetener that is approximately 2000 times sweeter than sucrose. It is a dipeptide sweetener formed from the amino acids L-aspartic acid and D-alanine, with a novel C-terminal amide moiety . Developed by Pfizer in the early 1980s, it is marketed under the brand name Aclame in some countries . Unlike aspartame, alitame does not contain phenylalanine, making it suitable for individuals with phenylketonuria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alitame is prepared through a multistep synthesis involving the reaction between two intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an alitame/4-methylbenzenesulfonic acid adduct, followed by additional purification steps and recrystallization from water as the 2.5 hydrate .
Industrial Production Methods: The industrial production of alitame involves large-scale synthesis and purification processes to ensure high purity and consistency. The compound is produced in a crystalline, non-hygroscopic powder form, which is stable under various food processing, storage, and handling conditions .
Chemical Reactions Analysis
Types of Reactions: Alitame undergoes various chemical reactions, including hydrolysis and oxidation. The terminal amide group in alitame provides better hydrolytic stability compared to the methyl ester group in aspartame .
Common Reagents and Conditions:
Hydrolysis: Alitame can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bond.
Major Products Formed: The major products formed from the hydrolysis of alitame include L-aspartic acid and D-alanine derivatives. Oxidation can lead to the formation of sulfonyl derivatives .
Scientific Research Applications
Alitame has several scientific research applications, including:
Mechanism of Action
Alitame exerts its sweetening effect by interacting with taste receptors on the tongue. The compound binds to the sweet taste receptor, a G-protein-coupled receptor, which triggers a signal transduction pathway leading to the perception of sweetness . The unique structure of alitame, particularly the C-terminal amide moiety, contributes to its high sweetness potency and stability .
Comparison with Similar Compounds
Saccharin and Acesulfame Potassium: Other artificial sweeteners that are more stable than alitame but have different taste profiles and applications.
Uniqueness of Alitame: Alitame’s unique structure, particularly the C-terminal amide moiety, provides better hydrolytic stability and higher sweetness potency compared to aspartame . Its lack of phenylalanine makes it suitable for individuals with phenylketonuria, and its stability under various conditions makes it a versatile sweetener for different applications .
Properties
Molecular Formula |
C14H25N3O4S |
|---|---|
Molecular Weight |
331.43 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H25N3O4S/c1-7(10(16)20)17(11(21)8(15)6-9(18)19)12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H2,16,20)(H,18,19)/t7-,8+/m1/s1 |
InChI Key |
IAQFTAYMCCMTSN-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)N(C1C(SC1(C)C)(C)C)C(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)N)N(C1C(SC1(C)C)(C)C)C(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
